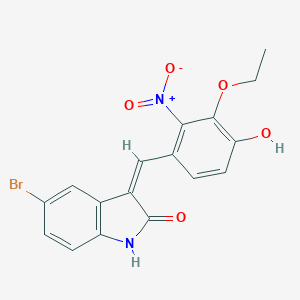![molecular formula C24H24Cl2N4O2S B307909 1-[6-(2,3-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307909.png)
1-[6-(2,3-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,3-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a synthetic compound that has been developed for its potential applications in scientific research. The compound has been shown to have a unique structure and properties that make it a promising tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-[6-(2,3-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood, but it is believed to act on specific receptors in the body. These receptors are involved in various cellular processes, including cell growth and differentiation, inflammation, and apoptosis.
Biochemical and physiological effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. These include the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[6-(2,3-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its high purity and stability. This makes it easy to handle and ensures that the results obtained are reliable. However, one limitation of using this compound is that it may not be suitable for all types of experiments, and further studies are needed to determine its full range of applications.
Orientations Futures
There are several future directions for research on 1-[6-(2,3-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. One area of interest is in the development of new drugs that target specific receptors in the body. Another potential direction is in the study of the compound's effects on various disease models, such as cancer and inflammation. Additionally, further studies are needed to determine the full range of applications for this compound in scientific research.
In conclusion, this compound is a promising compound for use in scientific research. Its unique structure and properties make it a valuable tool for investigating various biochemical and physiological processes. Further studies are needed to determine its full range of applications and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-[6-(2,3-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves several steps. The starting materials are commercially available and the synthesis can be carried out using standard organic chemistry techniques. The final product is obtained in good yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1-[6-(2,3-dichlorophenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been shown to have potential applications in a variety of scientific research areas. One of the most promising applications is in the study of biochemical and physiological processes that are involved in the development and progression of various diseases.
Propriétés
Formule moléculaire |
C24H24Cl2N4O2S |
|---|---|
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
1-[6-(2,3-dichlorophenyl)-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C24H24Cl2N4O2S/c1-3-4-5-8-14-33-24-27-22-21(28-29-24)16-10-6-7-13-19(16)30(15(2)31)23(32-22)17-11-9-12-18(25)20(17)26/h6-7,9-13,23H,3-5,8,14H2,1-2H3 |
Clé InChI |
LZLQYDBJNGXRRC-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C)N=N1 |
SMILES canonique |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(5-Bromo-2-thienyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307827.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)

![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307839.png)

![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![1-[6-(3-ethoxy-2-methoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307842.png)
![2-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B307843.png)
![5-(2-Methoxy-5-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307844.png)
![(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307845.png)
![2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B307848.png)